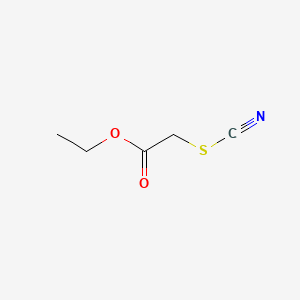

ethyl 2-thiocyanatoacetate

Description

Significance of Thiocyanates and Acetate (B1210297) Esters in Synthetic Strategies

Organic thiocyanates are a prominent class of compounds that serve as crucial intermediates in organic synthesis. researchgate.netresearchgate.netrsc.org Their value lies in the versatility of the thiocyanate (B1210189) (-SCN) group, which can be converted into various other sulfur-containing functional groups. researchgate.net This functional group is a key component in the synthesis of pharmacologically active compounds and is found in some natural products. researchgate.netresearchgate.net The thiocyano group can be transformed into thiols, thioethers, disulfides, and isothiocyanates, among others, making thiocyanates valuable precursors for a diverse range of molecules. researchgate.net Thiocyanation, the introduction of the -SCN group, is a widely used method for forming carbon-sulfur (C-S) bonds. researchgate.netresearchgate.net Aryl thiocyanates, for example, are important for creating heterocyclic compounds like thiazoles. fiveable.me

Acetate esters, on the other hand, are widely utilized in organic chemistry for various purposes. libretexts.orgmedium.comebsco.com They are often employed as solvents due to their relatively low toxicity and pleasant odor. wikipedia.org For instance, ethyl acetate is a common solvent for extractions and in the production of lacquers and paints. libretexts.orgwikipedia.orgiloencyclopaedia.org In synthetic strategies, the acetate group can serve as a protecting group for alcohols. A common strategy involves using acetate as a nucleophile to form an ester, which can later be hydrolyzed to reveal the alcohol. saskoer.ca This two-step process is often more efficient than directly using hydroxide (B78521) as a nucleophile, as it can prevent competing elimination reactions. saskoer.ca Esters are also fundamental in the production of polymers, such as polyesters, and are found in numerous pharmaceuticals. medium.comebsco.com

Overview of Bifunctional Reagents in Heterocyclic Synthesis

Bifunctional reagents are molecules that contain two distinct reactive sites. nih.gov These reagents are highly valued in organic synthesis because they allow for the construction of complex molecular architectures in a more atom-economical manner, often suppressing the formation of waste products. nih.gov By incorporating two reactive centers within a single molecule, chemists can orchestrate cascade reactions or sequential transformations to build intricate structures, such as heterocycles, with greater efficiency. nih.govresearchgate.netacs.org

In the context of heterocyclic synthesis, bifunctional reagents are particularly powerful tools. researchgate.netresearchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. researchgate.netderpharmachemica.com Bifunctional reagents can be designed to react in a controlled manner to form the rings of these complex structures. For example, a reagent with both a nucleophilic and an electrophilic center can undergo intramolecular reactions to form a cyclic compound. oup.com Ethyl 2-thiocyanatoacetate itself can be considered a bifunctional reagent, possessing two electrophilic centers that can react with various nucleophiles to construct heterocyclic systems like 2-amino-4-thiazolinones and 1,4-benzothiazines. oup.comresearchgate.netopenmedicinalchemistryjournal.com The use of such reagents enables novel and diverse approaches to the synthesis of N-heterocycles, which are prevalent in many biologically active molecules. researchgate.net

Historical Context of Ethyl 2-Thiocyanatoacetate Research

The synthesis of organic thiocyanates, including ethyl 2-thiocyanatoacetate, has been established for a considerable time. The most common method involves the reaction of an alkyl halide with an alkali metal thiocyanate. wikipedia.org Specifically, ethyl 2-thiocyanatoacetate is typically prepared through the nucleophilic substitution reaction between ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) and a thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate. chemsrc.comoup.commdpi.com This straightforward synthesis has made it a readily accessible reagent for organic chemists.

Early research involving ethyl 2-thiocyanatoacetate focused on its fundamental reactivity and its use as a building block. For instance, it was designed as a reagent with two electrophilic centers for the synthesis of nitrogen-bridged heterocycles. oup.com Over the years, its application has expanded significantly, particularly in the construction of various heterocyclic scaffolds. researchgate.net Researchers have utilized ethyl 2-thiocyanatoacetate in reactions with amines to produce 2-amino-4-thiazolinones, demonstrating its utility in one-pot syntheses. researchgate.netsioc-journal.cn More recent studies continue to explore its potential in more complex transformations, such as its reaction with ferrocene-containing alcohols to generate novel fused aza-heterocycles, highlighting its enduring relevance in contemporary synthetic organic chemistry. mdpi.comdntb.gov.ua The development of new synthetic methods, including the use of ionic liquids as both solvent and reactant, has further refined the use of ethyl 2-thiocyanatoacetate in creating medicinally important thiazole (B1198619) derivatives. derpharmachemica.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-thiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-9-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJIGKLTDLURBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201674 | |

| Record name | Acetic acid, thiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-28-0 | |

| Record name | Acetic acid, 2-thiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, thiocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanatoacetic acid ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, thiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Thiocyanatoacetate

Optimized Laboratory Preparations

Traditional methods for synthesizing ethyl 2-thiocyanatoacetate have been refined to improve yields, reduce reaction times, and control product purity. These optimizations are crucial for both laboratory-scale research and potential industrial applications.

Reactions Involving Potassium Thiocyanate (B1210189) and Haloacetates

The reaction between potassium thiocyanate (KSCN) and an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), remains a fundamental and widely used method for preparing ethyl 2-thiocyanatoacetate. This nucleophilic substitution reaction, where the thiocyanate ion displaces the halide, is effective and straightforward.

The general reaction is as follows:

KSCN + X-CH₂COOC₂H₅ → NC-S-CH₂COOC₂H₅ + KX (where X = Cl, Br)

Research has demonstrated that the choice of solvent and reaction conditions significantly impacts the efficiency of this synthesis. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium thiocyanate ([Bmim]SCN) can serve as both the solvent and the thiocyanate source, leading to a simple, environmentally friendly, and efficient one-pot synthesis at room temperature. researchgate.netsioc-journal.cn In this method, ethyl chloroacetate reacts with the ionic liquid to form ethyl 2-thiocyanatoacetate. researchgate.netsioc-journal.cn

The reaction can also be effectively carried out in various organic solvents. The selection of the solvent can influence the reaction rate and the ease of product isolation.

Table 1: Comparison of Solvents in the Synthesis of Ethyl 2-Thiocyanatoacetate

| Solvent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetone | Reflux | Good solubility of reactants, easy to remove. | Volatile and flammable. |

| Ethanol | Reflux | Readily available, relatively low toxicity. | May lead to side reactions like transesterification. |

| Dimethylformamide (DMF) | Room temperature to gentle heating | High polarity facilitates the reaction. | High boiling point makes removal difficult, toxic. |

| Ionic Liquid ([Bmim]SCN) | Room temperature | Acts as both solvent and reactant, recyclable, environmentally friendly. researchgate.net | Higher initial cost compared to traditional solvents. |

Selective Formation in the Presence of Potential Isomerization Pathways

A key challenge in the synthesis of ethyl 2-thiocyanatoacetate is the potential for isomerization to its isothiocyanate counterpart, ethyl 2-isothiocyanatoacetate (S=C=N-CH₂COOC₂H₅). The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via either the sulfur or the nitrogen atom.

While the reaction of potassium thiocyanate with primary halides like ethyl chloroacetate generally favors the formation of the S-alkylation product (thiocyanate), the reaction conditions can influence the selectivity. Isomerization can sometimes be induced by heat or certain catalysts. However, microwave-assisted synthesis using potassium thiocyanate with halides in water has been shown to produce alkylthiocyanates in good to excellent yields with no significant rearrangement to isothiocyanates observed. researchgate.net Similarly, photoisomerization has been studied for related compounds, where light can induce the conversion between selenourea (B1239437) and isoselenourea structures, a process analogous to thiocyanate-isothiocyanate isomerization. mdpi.com

Careful control of temperature and the choice of reactants and solvents are crucial to ensure the selective formation of the desired thiocyanatoacetate isomer.

Emerging Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing ethyl 2-thiocyanatoacetate. snu.ac.krsemanticscholar.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free synthesis offers a significant green advantage by eliminating the environmental and health hazards associated with many organic solvents. ijrpr.comrsc.org Reactions can be conducted by directly mixing the reactants, sometimes with the aid of a solid support or by grinding (mechanochemistry). ijrpr.com For instance, the Knoevenagel condensation, a related reaction type, has been successfully performed under solvent-free conditions using ball milling, resulting in high yields. ijrpr.com This suggests the potential for similar solvent-free approaches in the synthesis of ethyl 2-thiocyanatoacetate.

The use of water as a solvent is another environmentally benign approach. researchgate.net Microwave-assisted nucleophilic substitution of potassium thiocyanate with halides in water has proven successful for forming alkylthiocyanates. researchgate.net

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. oatext.comrasayanjournal.co.inmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in Several studies have reported the successful use of microwave irradiation for synthesizing derivatives of ethyl 2-thiocyanatoacetate, highlighting the efficiency of this method. nih.govnih.govresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that utilizes the energy of acoustic cavitation to promote reactions. ekb.egorientjchem.org This method can lead to high yields, shorter reaction times, and milder reaction conditions. ekb.eg While specific studies on the direct ultrasonic synthesis of ethyl 2-thiocyanatoacetate are not extensively detailed in the provided results, the successful application of ultrasound in related heterocyclic syntheses suggests its potential applicability. researchgate.netnih.govusp.br

Table 2: Comparison of Green Synthesis Techniques

| Technique | Principle | Advantages | Potential for Ethyl 2-Thiocyanatoacetate Synthesis |

|---|---|---|---|

| Solvent-Free Synthesis | Direct reaction of neat reactants, often with grinding or heating. ijrpr.com | Reduces solvent waste, lowers costs, simplifies workup. gctlc.org | High potential, especially with mechanochemical activation. |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating. rasayanjournal.co.in | Faster reaction rates, higher yields, increased purity. oatext.comrasayanjournal.co.in | Proven effective for synthesizing related thiazole (B1198619) acetates. nih.govnih.gov |

| Ultrasonic Synthesis | Uses high-frequency sound waves to induce cavitation. ekb.eg | Enhanced reaction rates, milder conditions, improved yields. ekb.egorientjchem.org | Promising, based on success in other heterocyclic syntheses. researchgate.netnih.gov |

Catalytic Strategies for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of ethyl 2-thiocyanatoacetate. While the uncatalyzed reaction between potassium thiocyanate and ethyl haloacetate proceeds readily, catalysts can enable the use of milder reaction conditions and potentially influence the product distribution.

For example, phase-transfer catalysts can be employed to facilitate the reaction between the inorganic salt (KSCN) and the organic substrate in a biphasic system. In a broader context of green chemistry, the development of recyclable catalysts, such as acidic zeolites or supported reagents, is a key area of research. snu.ac.kr For instance, a supported reagent system of KSCN/SiO₂ has been used in the one-pot synthesis of 2-aminothiazoles from α-halo ketones, a reaction that involves an α-thiocyano ketone intermediate. researchgate.net This indicates the potential for using supported catalysts to streamline the synthesis and purification of ethyl 2-thiocyanatoacetate. Furthermore, ferrocenyl gold complexes have been noted as catalysts in reactions involving ethyl 2-thiocyanatoacetate for the synthesis of ferrocene-fused aza-heterocycles. dntb.gov.ua

Advanced Synthetic Routes for Related Thiocyanatoacetates

The synthesis of organic thiocyanates, including α-thiocyanatoacetates, is a field of significant interest due to the utility of these compounds as versatile intermediates in the construction of various sulfur and nitrogen-containing heterocyclic systems. While traditional methods often rely on the nucleophilic substitution of α-halo esters with thiocyanate salts, recent research has focused on developing more advanced and efficient strategies. These modern approaches often begin with thiol precursors and employ oxidative pathways to construct the C-SCN bond, offering alternative routes with distinct advantages in scope and conditions.

Oxidative Nucleophilic Strategies from Thiol Precursors

A sophisticated strategy for the synthesis of thiocyanates from thiol starting materials involves an oxidative nucleophilic pathway. This approach circumvents the use of alkyl halides and instead activates the sulfur atom of a thiol for subsequent cyanation.

One notable methodology employs a manganese oxide-based octahedral molecular sieve (OMS-2) as a heterogeneous catalyst. rsc.org In this system, various thiols can be converted into the corresponding thiocyanates in high to quantitative yields (typically >90%). rsc.org The reaction proceeds in the presence of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and potassium fluoride (B91410) (KF). The proposed mechanism involves the OMS-2-catalyzed oxidative homocoupling of the thiol to form a disulfide intermediate. This disulfide then undergoes nucleophilic cleavage by the cyanide ion to yield the desired thiocyanate product and a thiolate species, which can re-enter the catalytic cycle. rsc.org This method is notable for its high efficiency and the catalytic use of the manganese oxide system. rsc.org

Another significant advancement is the copper-mediated aerobic oxidative cyanation of thiols. This method utilizes copper(I) cyanide (CuCN) as the cyanating agent and an amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) under an open-air atmosphere. chemrevlett.com The reaction is believed to proceed through several key steps: (i) initial copper-aided oxidation of the thiol to a disulfide, (ii) oxidative addition of CuCN to the disulfide's S-S bond, forming a copper(III) intermediate, (iii) reductive elimination from this intermediate to release the thiocyanate product, and (iv) regeneration of the disulfide via the reaction of copper(I) thiolate intermediates under aerobic conditions. chemrevlett.com This process provides a convenient route to aryl thiocyanates from thiophenols. chemrevlett.com

| Method | Catalyst/Reagent | Cyanide Source | Key Features | Yield (%) | Reference |

| Heterogeneous Catalysis | OMS-2 / KF | TMSCN | Proceeds via disulfide intermediate; high efficiency. | >90 | rsc.org |

| Aerobic Oxidation | CuCN / TMEDA | CuCN | Uses air as the oxidant; proceeds through a proposed Cu(III) intermediate. | 24-94 | chemrevlett.com |

Synthesis of Thiocyanates via Oxidative Chlorination

An alternative advanced route involves the in situ generation of a sulfenyl chloride from a thiol through oxidative chlorination, which is then trapped by a cyanide source. This two-step, one-pot procedure provides an efficient pathway to thiocyanates from the corresponding thiols. chemrevlett.com

In a representative procedure, an aryl thiol is first treated with sulfuryl chloride (SO₂Cl₂) in the presence of a catalytic amount of triethylamine (B128534) (Et₃N). chemrevlett.com This step effects an S-H chlorination, rapidly furnishing an arenesulfenyl chloride intermediate. Without isolation, this intermediate is then treated with a nucleophilic cyanating agent, such as trimethylsilyl cyanide (TMSCN), to afford the final aryl thiocyanate in high yield. chemrevlett.com This method demonstrates how the initial oxidative activation of the thiol as a sulfenyl chloride facilitates the subsequent introduction of the cyanide moiety.

A related principle is seen in the oxidative chlorination of thiols to form sulfonyl chlorides, which are precursors to other functional groups like sulfonamides and sulfonyl azides. researchgate.net In these transformations, a combination of an oxidant like chloramine-T and a chloride source such as tetrabutylammonium (B224687) chloride (Bu₄NCl) generates a reactive chlorinating species in situ. researchgate.net This species oxidizes the thiol to a sulfonyl chloride. While the final product is not a thiocyanate, the core strategy of in situ oxidative chlorination of a thiol highlights a versatile activation method that can be adapted for C-SCN bond formation by selecting an appropriate cyanating nucleophile in the subsequent step.

| Starting Material | Chlorinating Agent | Cyanide Source | Key Intermediate | Yield (%) | Reference |

| Aryl Thiols | SO₂Cl₂ | TMSCN | Arenesulfenyl chloride | High | chemrevlett.com |

| Various Thiols | Chloramine-T / Bu₄NCl | N/A (for sulfonamides) | Sulfonyl chloride | N/A | researchgate.net |

Reactivity and Reaction Mechanisms of Ethyl 2 Thiocyanatoacetate

Nucleophilic Reactivity at Electrophilic Centers

The electrophilic nature of the carbonyl and thiocyanate (B1210189) carbons in ethyl 2-thiocyanatoacetate dictates its reactivity towards nucleophiles. The outcome of these reactions is highly dependent on the nature of the attacking nucleophilic species.

Research has shown that ethyl 2-thiocyanatoacetate reacts selectively with different types of pyridinium (B92312) ylides. researchgate.net Pyridinium (monosubstituted methylide)s preferentially attack the cyano group, while pyridinium (unsubstituted amidate)s target the ester carbonyl group. researchgate.net

Attack at the Cyano Group: Pyridinium methylides, which are carbon-centered nucleophiles, react with the electrophilic carbon of the thiocyanate group in ethyl 2-thiocyanatoacetate. This leads to the formation of pyridinium (substituted cyanomethylide)s. researchgate.net

Attack at the Carbonyl Group: In contrast, pyridinium amidates, which are nitrogen-centered nucleophiles, react with the ester carbonyl carbon. This nucleophilic acyl substitution results in the formation of pyridinium (thiocyanatoaceto)amidates in significant yields. researchgate.net

These selective reactions highlight the compound's utility in synthesizing different classes of pyridinium ylide derivatives based on the chosen nucleophile.

The formation of cyanomethylides and thiocyanatoacetamidates from ethyl 2-thiocyanatoacetate has been a subject of detailed investigation. The reactions proceed smoothly and provide access to versatile intermediates. researchgate.netresearchgate.net

Pyridinium (Substituted Cyanomethylide)s: The reaction between various pyridinium (monosubstituted methylide)s and ethyl 2-thiocyanatoacetate or its propionate (B1217596) analog affords the corresponding pyridinium (substituted cyanomethylide)s. However, the yields for these products are reported to be in the low-to-moderate range. researchgate.netresearchgate.net

Pyridinium (Thiocyanatoaceto)amidates: The reaction of pyridinium (unsubstituted amidate)s with the ester functionality of ethyl 2-thiocyanatoacetate gives pyridinium (thiocyanatoaceto)amidates in considerable yields. researchgate.net These amidates are stable compounds that can be isolated and subsequently used in further transformations. For instance, treatment with a strong base like potassium t-butoxide can induce cyclization to form novel bicyclic mesoionic compounds, specifically N-[2-(1,3,4-thiadiazolo[3,2-a]pyridinio)]acetamidate derivatives. researchgate.net The intermediacy of N-[1-(2-thiocyanatopyridinio)]acetamidates in these cyclization reactions has been confirmed through independent synthesis. researchgate.net

The following table summarizes the reactivity of ethyl 2-thiocyanatoacetate with these pyridinium ylides.

| Attacking Nucleophile | Electrophilic Center Attacked | Product Type | Yield | Reference |

| Pyridinium (monosubstituted methylide) | Cyano Group | Pyridinium (substituted cyanomethylide) | Low to Moderate | researchgate.net |

| Pyridinium (unsubstituted amidate) | Ester Carbonyl Group | Pyridinium (thiocyanatoaceto)amidate | Considerable | researchgate.net |

Cycloaddition Reactions and Heterocyclic Ring Construction

Ethyl 2-thiocyanatoacetate and its derivatives are valuable precursors for synthesizing heterocyclic compounds through cycloaddition reactions. These reactions leverage the compound's functional groups to build five- and six-membered ring systems.

While ethyl 2-thiocyanatoacetate itself is not a 1,3-dipole, its reaction products, such as the pyridinium cyanomethylides, can act as 1,3-dipoles in cycloaddition reactions. researchgate.netwikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile, typically an alkene or alkyne, in a concerted process. organic-chemistry.orgnih.gov

Research has explored the 1,3-dipolar cycloaddition reactions of pyridinium (unsymmetrically substituted cyanomethylide)s, derived from the reaction of pyridinium ylides with ethyl 2-thiocyanatoacetate, with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net These reactions predominantly yield dimethyl 3-cyanoindolizine-1,2-dicarboxylate, demonstrating a high degree of regioselectivity. researchgate.net

Intermediates derived from ethyl 2-thiocyanatoacetate can undergo intramolecular cyclization to form a variety of heterocyclic structures. These reactions are often triggered by a subsequent reaction step after the initial nucleophilic attack on the ethyl 2-thiocyanatoacetate molecule.

One notable example is the synthesis of 2-amino-4-thiazolinones. researchgate.net This process involves the initial reaction of ethyl 2-thiocyanatoacetate with an amine. The resulting intermediate, an S-alkyl isothiourea, then undergoes a ring-closing reaction to furnish the final thiazolinone product in high yields. researchgate.net

Another significant application is in the synthesis of complex fused heterocycles. The reaction of ethyl 2-thiocyanatoacetate with 1-ferrocenyl-1-phenylethanol leads to the formation of an intermediate nitrilium ion. mdpi.com This intermediate can then cyclize intramolecularly to produce ferroceno[c]pyrroles. mdpi.com The reaction conditions, particularly temperature, can influence the product distribution between different cyclic structures. mdpi.comresearchgate.net

The table below details examples of intramolecular cyclization reactions involving derivatives of ethyl 2-thiocyanatoacetate.

| Reactant(s) | Intermediate | Heterocyclic Product | Conditions | Reference |

| Ethyl 2-thiocyanatoacetate, Amine | S-alkyl isothiourea | 2-Amino-4-thiazolinone | Acetic acid catalyst | researchgate.net |

| Ethyl 2-thiocyanatoacetate, 1-Ferrocenyl-1-phenylethanol | Nitrilium ion | Ferroceno[c]pyrrole | Room Temperature | mdpi.com |

Condensation Reactions and Complex Molecular Architectures

Condensation reactions are chemical processes in which two molecules combine to form a larger molecule, often with the loss of a small molecule such as water or ethanol. iupac.org Ethyl 2-thiocyanatoacetate, as an ester with an α-hydrogen, can participate in such reactions, similar to the Claisen condensation observed with other esters like ethyl acetate (B1210297). libretexts.orgwikipedia.org

The reaction of ethyl 2-thiocyanatoacetate with α-ferrocenyl alcohol under acidic conditions is described as a condensation, leading to the formation of complex ferrocene-fused aza-heterocycles. mdpi.com This reaction pathway demonstrates the capability of ethyl 2-thiocyanatoacetate to serve as a key component in the construction of intricate molecular frameworks. The thiocyanate group, being more nucleophilic than a simple nitrile, can react with carbocation intermediates generated during the reaction, leading to the formation of ferroceno[c]pyrroles through a subsequent intramolecular cyclization. mdpi.com This highlights its role in building complex architectures that combine both organic and organometallic moieties.

Ferrocene-Mediated Annulations and Aza-Heterocycle Formation

Ethyl 2-thiocyanatoacetate serves as a valuable reagent in the synthesis of complex heterocyclic structures, particularly in reactions involving organometallic compounds like ferrocene (B1249389). Its reactivity allows for the construction of fused aza-heterocycles through annulation reactions.

A notable application of ethyl 2-thiocyanatoacetate is in the synthesis of novel racemic planar-chiral 3,4-dihydroferroceno[c]pyridines and 1H-ferroceno[c]pyrroles. mdpi.comresearchgate.net This is achieved through an efficient intramolecular Ritter reaction involving the condensation of a ferrocene derivative, specifically 2-ferrocenyl-3,3-dimethylbutan-2-ol, with ethyl 2-thiocyanatoacetate in the presence of methanesulfonic acid (MeSO₃H). mdpi.comresearchgate.netdntb.gov.ua This reaction pathway proceeds via the formation of a thermodynamically stable α-ferrocenyl carbocation, which then undergoes cyclization with the nitrile functionality of the thiocyanate. researchgate.net The reaction yields both the six-membered dihydroferroceno[c]pyridine and the five-membered ferroceno[c]pyrrole ring systems. mdpi.comdntb.gov.uadntb.gov.uaresearchgate.net

The reaction between 2-ferrocenyl-3,3-dimethylbutan-2-ol and ethyl 2-thiocyanatoacetate results in the formation of ethyl (1,1-dimethyl-3-thia-4-aza-2,3-dihydro-1H-cyclopenta[c]ferrocen-2-ylidene)acetate and ethyl (4,4-dimethyl-1-oxo-1,2,3,4-tetrahydrocyclopenta[c]pyridin-2-yl)acetate.

The selectivity of the condensation reaction between 2-ferrocenyl-3,3-dimethylbutan-2-ol and ethyl 2-thiocyanatoacetate is significantly influenced by reaction parameters, most notably temperature. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net The distribution of the resulting dihydroferroceno[c]pyridines and ferroceno[c]pyrroles can be controlled by adjusting the thermal conditions of the reaction. mdpi.comresearchgate.net

At room temperature, the reaction demonstrates high selectivity for the formation of the ferroceno[c]pyrrole derivative. Specifically, the reaction yields a mixture with a 4:96 ratio of dihydroferroceno[c]pyridine to ferroceno[c]pyrrole, with isolated yields of 6% and 73%, respectively. mdpi.comresearchgate.net Conversely, elevating the temperature to 80 °C shifts the product distribution significantly. At this higher temperature, the ratio of dihydroferroceno[c]pyridine to ferroceno[c]pyrrole becomes 59:41, with isolated yields of 27% and 26% respectively after purification. mdpi.comresearchgate.net The size of substituents at the α-position to the sulfur atom of the thiocyanate also has a considerable effect on product distribution. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Table 1: Effect of Temperature on Product Distribution

| Temperature | Dihydroferroceno[c]pyridine : Ferroceno[c]pyrrole Ratio | Dihydroferroceno[c]pyridine Yield | Ferroceno[c]pyrrole Yield |

|---|---|---|---|

| Room Temp. | 4 : 96 | 6% mdpi.comresearchgate.net | 73% mdpi.comresearchgate.net |

Derivatization and Functional Group Interconversions

The thiocyanate group in ethyl 2-thiocyanatoacetate is a versatile functional handle that allows for various transformations and the preparation of a range of derivatives. cymitquimica.com

Ethyl 2-thiocyanatoacetate can undergo functional group interconversion to its isomer, ethyl 2-isothiocyanatoacetate. oup.com This transformation is significant as isothiocyanates are valuable intermediates in organic synthesis, used for preparing compounds like fused pyrimidines, 3-O-amino-2-thiohydantoins, and various substituted triazoles. sigmaaldrich.com The conversion involves the rearrangement of the thiocyanate moiety.

Furthermore, the reactivity of the thiocyanate group is demonstrated in its use for synthesizing other heterocyclic systems. For instance, it is a key starting material in an efficient, one-pot synthesis of 2-amino-4-thiazolinones. researchgate.netsioc-journal.cn This reaction proceeds through the nucleophilic attack of an amine on ethyl 2-thiocyanatoacetate, followed by a ring-closing reaction of the intermediate S-alkyl isothiourea. researchgate.net

Substituted derivatives of ethyl 2-thiocyanatoacetate are accessible and serve as building blocks for more complex molecules. The synthesis of ethyl 2-thiocyanatoacetate itself typically involves the reaction of an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), with a thiocyanate salt like potassium thiocyanate or ammonium (B1175870) thiocyanate. mdpi.comoup.comresearchgate.net By employing appropriately substituted ethyl haloacetate precursors, one can, in principle, prepare a variety of substituted ethyl 2-thiocyanatoacetate derivatives.

Ethyl 2-thiocyanatoacetate is also used as a precursor for creating more complex substituted molecules. It serves as a starting material in a two-step synthesis for star-shaped molecules like 2,5,8-tris(dialkylamino)benzotristhiazoles, which are of interest in materials science. researchgate.net Additionally, it reacts with carboxylic acid hydrazides in the presence of sodium ethoxide to yield ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates through an addition-cyclization reaction. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-ferroceno[c]pyrroles |

| 2,5,8-tris(dialkylamino)benzotristhiazoles |

| 2-amino-4-thiazolinones |

| 2-ferrocenyl-3,3-dimethylbutan-2-ol |

| 3,4-dihydroferroceno[c]pyridines |

| 3-O-amino-2-thiohydantoins |

| Ammonium thiocyanate |

| Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates |

| Ethyl 2-bromoacetate |

| Ethyl 2-chloroacetate |

| Ethyl 2-isothiocyanatoacetate |

| Ethyl 2-thiocyanatoacetate |

| Ferrocene |

| Methanesulfonic acid |

| Potassium thiocyanate |

| S-alkyl isothioureas |

Spectroscopic Analysis and Structural Elucidation in Research

Comprehensive Spectroscopic Characterization Techniques

The characterization of ethyl 2-thiocyanatoacetate relies on a suite of spectroscopic methods. Each technique offers a unique window into the molecular structure, and their combined application allows for an unambiguous assignment of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

While specific experimental spectral data for ethyl 2-thiocyanatoacetate is not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent functional groups: the ethyl ester and the thiocyanatoacetyl moieties.

For the ¹H NMR spectrum , the ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the ester oxygen would appear as a quartet downfield, typically in the range of δ 4.0-4.3 ppm, due to the deshielding effect of the oxygen atom. The terminal methyl protons (-O-CH₂-CH₃) would appear as a triplet further upfield, around δ 1.2-1.4 ppm. The methylene protons alpha to the thiocyanate (B1210189) group (-S-CH₂-C=O) would be expected to resonate as a singlet in the region of δ 3.5-3.8 ppm.

In the ¹³C NMR spectrum , four distinct signals would be anticipated. The carbonyl carbon (C=O) of the ester would be the most downfield signal, typically in the range of δ 165-175 ppm. The carbon of the thiocyanate group (-SCN) would also be significantly downfield. The methylene carbon of the ethyl group attached to the oxygen (-O-CH₂) would appear around δ 60-65 ppm, while the terminal methyl carbon (-O-CH₂-CH₃) would be the most upfield signal, around δ 14-16 ppm. The methylene carbon adjacent to the thiocyanate group (-S-CH₂) would likely fall in the range of δ 30-40 ppm.

Predicted ¹H NMR Spectral Data for Ethyl 2-thiocyanatoacetate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet |

| -S-CH₂-C=O | 3.5 - 3.8 | Singlet |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet |

Predicted ¹³C NMR Spectral Data for Ethyl 2-thiocyanatoacetate

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| -SCN | (variable) |

| -O-CH₂ | 60 - 65 |

| -S-CH₂ | 30 - 40 |

| -CH₃ | 14 - 16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of ethyl 2-thiocyanatoacetate would be dominated by the characteristic vibrations of the ester and thiocyanate groups.

The thiocyanate group (-SCN) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2140-2175 cm⁻¹, corresponding to the C≡N stretching vibration. This band is a key diagnostic feature for the presence of the thiocyanate functionality.

The ester group (-COOCH₂CH₃) gives rise to several characteristic bands. The most prominent is the strong C=O stretching vibration, which for an aliphatic ester like this, would be expected in the range of 1735-1750 cm⁻¹. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C(=O)-O bond and another for the O-CH₂ bond, typically appearing in the 1000-1300 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Frequencies for Ethyl 2-thiocyanatoacetate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Thiocyanate (-SCN) | C≡N stretch | 2140 - 2175 | Strong, Sharp |

| Ester (C=O) | C=O stretch | 1735 - 1750 | Strong |

| Ester (C-O) | C-O stretch | 1000 - 1300 | Medium to Strong |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 | Medium |

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. The C≡N stretch of the thiocyanate group is also typically strong in the Raman spectrum. The C=O stretch of the ester is generally weaker in the Raman spectrum compared to the IR spectrum. The C-S bond stretch, which is often weak in the IR, may be more readily observed in the Raman spectrum.

Furthermore, detailed analysis of the fingerprint region, often aided by computational modeling, can provide insights into the conformational isomers of the molecule. Ethyl 2-thiocyanatoacetate possesses rotational freedom around its single bonds, leading to different spatial arrangements of its atoms (conformers). Each conformer may have a slightly different vibrational spectrum. By studying the spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it may be possible to identify the presence of multiple conformers and potentially determine the most stable conformation. For instance, variations in the bands within the fingerprint region could indicate the equilibrium between different rotational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The electronic structure of ethyl 2-thiocyanatoacetate, containing a thiocyanate group (-SCN) and an ester carbonyl group (C=O), dictates its UV-Vis absorption characteristics.

The primary electronic transitions expected for this molecule are n → σ, n → π, and π → π. The lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms can be excited to antibonding sigma (σ) and pi (π) orbitals. The π electrons of the carbonyl and thiocyanate groups can also be promoted to π orbitals.

Table 1: Expected Electronic Transitions and Absorption Maxima for Ethyl 2-thiocyanatoacetate

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| n → σ | -S-C≡N | ~240-260 | Low |

| n → π | >C=O | ~270-290 | Low |

| π → π* | >C=O | ~200-220 | Moderate |

Note: The values in this table are estimations based on typical absorptions for the given chromophores and may vary depending on the solvent and molecular environment.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For ethyl 2-thiocyanatoacetate (C5H7NO2S), the molecular ion peak (M+•) would be expected at an m/z corresponding to its molecular weight.

Upon ionization, the molecular ion can undergo various fragmentation pathways, yielding characteristic fragment ions. The fragmentation of ethyl esters is well-documented and often involves specific cleavages and rearrangements. tutorchase.com Common fragmentation pathways for ethyl 2-thiocyanatoacetate would likely include:

Loss of the ethoxy group (-OCH2CH3): This would result in a fragment ion corresponding to [M - 45]+.

Loss of ethylene (B1197577) (C2H4) via McLafferty rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen, leading to a fragment ion at [M - 28]+•. acs.org

Cleavage of the C-S bond: This could lead to the formation of a thiocyanate radical (•SCN) and the corresponding carbocation.

Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group could produce an acylium ion.

Table 2: Plausible Mass Spectrometry Fragments for Ethyl 2-thiocyanatoacetate

| m/z Value (Hypothetical) | Proposed Fragment Ion | Fragmentation Pathway |

| 145 | [C5H7NO2S]+• | Molecular Ion (M+•) |

| 117 | [C3H2NOS]+ | Loss of ethylene (McLafferty rearrangement) |

| 100 | [C3H4O2S]+• | Loss of HCN |

| 88 | [C3H4O2]+• | McLafferty rearrangement (specific to the ester) |

| 72 | [CH2SCN]+ | Cleavage of the C-C bond alpha to the ester |

| 58 | [SCN]+ | Cleavage of the C-S bond |

| 45 | [OCH2CH3]+ | Loss of the ethoxy group |

| 29 | [CH2CH3]+ | Ethyl cation |

Note: The relative intensities of these fragments would depend on their stability.

Advanced Spectroscopic Data Interpretation Methodologies

To extract maximum information from spectroscopic data and to handle the complexity of modern analytical measurements, advanced data interpretation methodologies are employed.

Chemometric Approaches in Qualitative Spectroscopic Analysis

Chemometrics utilizes mathematical and statistical methods to analyze chemical data. felixinstruments.com In the context of qualitative spectroscopic analysis of a compound like ethyl 2-thiocyanatoacetate, chemometric techniques can be applied to:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to classify and differentiate the spectra of ethyl 2-thiocyanatoacetate from those of related compounds or impurities based on subtle variations in their spectral profiles.

Data Preprocessing: Methods such as baseline correction, smoothing, and normalization are applied to raw spectral data to remove noise and enhance the relevant signals before further analysis.

Spectral Deconvolution: In cases of overlapping spectral features, chemometric algorithms can help to resolve the contributions of individual components.

For instance, if a series of ethyl 2-thiocyanatoacetate samples with varying purity levels were analyzed by UV-Vis or another spectroscopic technique, PCA could reveal the spectral patterns associated with the pure compound and the impurities.

Integration of Multiple Spectroscopic Data Sets for Structure Determination

The definitive structural elucidation of a molecule is rarely achieved through a single spectroscopic technique. A more robust approach involves the integration of data from multiple spectroscopic methods. egyankosh.ac.in For ethyl 2-thiocyanatoacetate, a combination of techniques would provide complementary information:

Infrared (IR) Spectroscopy: Would confirm the presence of the thiocyanate (-SCN) and ester (C=O) functional groups through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Would provide detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS): Would determine the molecular weight and provide fragmentation data to support the proposed structure. fiveable.me

UV-Vis Spectroscopy: Would offer insights into the electronic structure and the presence of chromophores.

By combining the information from these techniques, a comprehensive and unambiguous structural assignment for ethyl 2-thiocyanatoacetate can be achieved. For example, the molecular formula derived from high-resolution mass spectrometry can be cross-referenced with the number of signals in the 13C NMR spectrum and the integration values in the 1H NMR spectrum to confirm the number of atoms of each element. The functional groups identified by IR spectroscopy must be consistent with the chemical shifts observed in the NMR spectra.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and properties of molecules. These methods are routinely used to complement and guide experimental studies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. This approach calculates the electron density of a system to determine its energy and other properties. For ethyl 2-thiocyanatoacetate, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. This process would yield precise bond lengths, bond angles, and dihedral angles.

A search for studies performing DFT geometry optimization specifically on ethyl 2-thiocyanatoacetate did not yield any published data. Consequently, a data table of its optimized structural parameters cannot be provided.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is often employed for predicting UV-Vis absorption spectra, while calculations of vibrational frequencies are used to simulate IR spectra. NMR chemical shifts can also be calculated to aid in structural elucidation.

No theoretical predictions of the NMR, IR, or UV-Vis spectra for ethyl 2-thiocyanatoacetate were found in the searched literature. Therefore, a comparison between theoretical and experimental spectroscopic data is not possible at this time.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Similarly, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties, such as its ionization potential and electron affinity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Specific studies detailing the MEP analysis or the HOMO-LUMO energies and energy gap for ethyl 2-thiocyanatoacetate are not available in the public domain.

| Parameter | Calculated Value for Ethyl 2-thiocyanatoacetate |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, helping to understand how reactants are converted into products.

Transition State Analysis and Reaction Pathway Mapping

To understand a chemical reaction's mechanism, computational chemists locate the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed. This mapping provides crucial information about the feasibility and kinetics of a reaction.

Understanding Selectivity in Complex Reactions

In reactions where multiple products can be formed, computational modeling can help to understand and predict the selectivity (e.g., regioselectivity, stereoselectivity). By comparing the activation energies of different reaction pathways, it is possible to determine which product is kinetically favored.

There are no available computational studies that investigate the selectivity of reactions involving ethyl 2-thiocyanatoacetate.

Intermolecular Interactions and Non-Covalent Bonding of Ethyl 2-Thiocyanatoacetate

The study of intermolecular interactions provides crucial insights into the physical and chemical properties of molecular compounds. In the case of ethyl 2-thiocyanatoacetate, non-covalent interactions such as chalcogen bonding and hydrogen bonding are of significant theoretical interest due to the presence of the thiocyanate (B1210189) (-SCN) and ester (-COOEt) functional groups. These interactions govern the supramolecular assembly, crystal packing, and interaction with other molecules.

Chalcogen Bonding Studies Involving Thiocyanates

Chalcogen bonding is a non-covalent interaction wherein a chalcogen atom (such as sulfur in the thiocyanate group) acts as an electrophilic species, interacting with a nucleophilic region in an adjacent molecule. rsc.org This interaction is directional and arises from the anisotropic distribution of electron density on the chalcogen atom, creating a region of positive electrostatic potential (a σ-hole) opposite to the covalent bond. ed.ac.uk

While specific experimental or computational studies on chalcogen bonding in ethyl 2-thiocyanatoacetate are not extensively documented, the principles of chalcogen bonding can be applied to understand its potential interactions. The sulfur atom in the thiocyanate group of ethyl 2-thiocyanatoacetate is covalently bonded to a carbon atom. The presence of the electron-withdrawing cyano group (-CN) can enhance the electrophilic character of the sulfur atom, making it a potential chalcogen bond donor. nih.gov

Theoretical investigations on model systems containing chalcogen centers reveal that induction and dispersion forces are significant contributors to the bonding. nih.gov For sulfur-containing compounds, the chalcogen-chalcogen interaction can dominate over other weak interactions like hydrogen bonding, especially when electron-withdrawing groups are present. nih.gov These groups increase the interaction energy and lead to shorter intermolecular distances. nih.gov The interaction can be qualitatively understood as an interaction between the lone pair of a donor atom and the σ* anti-bonding orbital of the chalcogen-carbon bond. nih.gov

In the context of ethyl 2-thiocyanatoacetate, the sulfur atom could form chalcogen bonds with nucleophilic sites such as the oxygen atoms of the ester group in neighboring molecules or with other Lewis bases present in its environment. The strength and geometry of these interactions would be influenced by the electronic environment and steric factors.

Table 1: Factors Influencing Chalcogen Bonding Strength

| Factor | Influence on Chalcogen Bond Strength |

| Electronegativity of the Chalcogen Atom | Decreases down the group (O > S > Se > Te), generally leading to stronger bonds with heavier chalcogens. |

| Electron-Withdrawing Groups | Increase the positive σ-hole on the chalcogen atom, strengthening the interaction. nih.gov |

| Polarizability of the Chalcogen Atom | Increases down the group, enhancing dispersion forces involved in the interaction. |

| Nature of the Nucleophile | Stronger Lewis bases (electron donors) will form stronger chalcogen bonds. |

Hydrogen Bonding and Other Weak Interactions

Hydrogen bonding plays a pivotal role in determining the structure and properties of molecular solids and liquids. Ethyl 2-thiocyanatoacetate possesses potential hydrogen bond acceptors in the nitrogen atom of the thiocyanate group and the oxygen atoms of the ester group. The molecule lacks conventional hydrogen bond donors (like O-H or N-H). However, it can participate in hydrogen bonding with other molecules that can act as hydrogen bond donors.

Theoretical and statistical analyses of the Cambridge Structural Database (CSD) have shown that the nitrogen atom of the thiocyanate anion is a strong hydrogen bond acceptor. researchgate.net The strongest hydrogen bonds are formed in the direction of the nitrogen lone pair. researchgate.net When the nitrogen atom accepts a single hydrogen bond, the geometry is typically linear with respect to the S-C-N axis. researchgate.net However, multiple hydrogen bonds to the nitrogen atom can lead to a non-linear geometry. researchgate.net

In a condensed phase of pure ethyl 2-thiocyanatoacetate, classical hydrogen bonding would not be the dominant interaction. However, weaker C-H···O and C-H···N hydrogen bonds could be present, where the hydrogen atoms of the ethyl group or the methylene (B1212753) group adjacent to the thiocyanate group interact with the oxygen or nitrogen atoms of neighboring molecules. Studies on ethyl acetate (B1210297) have indicated the presence of weak C=O···H and C-H···O interactions, which are classified as van der Waals interactions. nih.gov

Table 2: Potential Intermolecular Interactions in Ethyl 2-Thiocyanatoacetate

| Interaction Type | Potential Donor/Acceptor Sites in Ethyl 2-Thiocyanatoacetate | Notes |

| Chalcogen Bonding | Donor: Sulfur atom of the thiocyanate group. Acceptor (in self-association): Nitrogen or Oxygen atoms. | Strength is enhanced by the electron-withdrawing nature of the cyano group. nih.gov |

| Hydrogen Bonding | Acceptor: Nitrogen atom of the thiocyanate group, Oxygen atoms of the ester group. Donor (weak): C-H bonds of the ethyl and methylene groups. | The nitrogen atom is a particularly effective hydrogen bond acceptor. researchgate.net |

| Dipole-Dipole Interactions | Arising from the polar -SCN and -COOEt groups. | Contribute significantly to the overall intermolecular forces. |

| Van der Waals Forces | Dispersion forces are present between all molecules. | Contribute to the overall cohesion of the substance. |

Research Applications and Broader Academic Context

Role in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

Ethyl 2-thiocyanatoacetate serves as a key building block for a variety of heterocyclic compounds, many of which form the core structures of pharmacologically active molecules. Its ability to participate in cyclization reactions through the reactive thiocyanate (B1210189) group is central to its synthetic utility.

Nitrogen-Bridged Heterocycles

While direct applications of ethyl 2-thiocyanatoacetate in the synthesis of complex nitrogen-bridged heterocycles are not extensively documented, its potential as a precursor is noteworthy. The thiocyanate moiety can be envisioned to undergo transformations to isothiocyanate, a well-established synthon for nitrogen-containing heterocycles. This isomerization would open pathways to various fused bicyclic and polycyclic systems containing nitrogen at the bridgehead position. Further research in this area could unlock new synthetic routes to novel nitrogen-bridged scaffolds with potential biological activities.

Quinoline (B57606) and Pyrimidine (B1678525) Derivatives (related compound usage)

The direct utilization of ethyl 2-thiocyanatoacetate in the classical synthesis of quinoline and pyrimidine rings is not prominently featured in the literature. However, the structurally related compound, ethyl cyanoacetate, is a widely used precursor in the synthesis of pyrimidine derivatives. For instance, the Biginelli reaction, a one-pot cyclocondensation, often employs ethyl acetoacetate, an aldehyde, and urea or thiourea (B124793) to form dihydropyrimidinones. Modifications of this reaction could potentially incorporate thiocyanate-containing building blocks, although this remains an area for further exploration.

Similarly, in quinoline synthesis, methods like the Combes, Doebner-von Miller, and Friedländer syntheses typically rely on aniline derivatives and β-dicarbonyl compounds or α,β-unsaturated carbonyls. While ethyl 2-thiocyanatoacetate is not a standard reactant in these established methods, its functional groups could potentially be modified to create suitable precursors for novel quinoline analogues.

Thiazole (B1198619) and Other Sulfur-Containing Heterocycles

The synthesis of thiazole and other sulfur-containing heterocycles represents a more direct and well-established application of isothiocyanates, the isomers of thiocyanates. The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, involves the reaction of an α-haloketone with a thioamide. Isothiocyanates can serve as precursors to the necessary thioamide component.

Ethyl 2-thiocyanatoacetate can be considered a precursor to its more reactive isomer, ethyl 2-isothiocyanatoacetate. This isothiocyanate can then react with various nucleophiles to form thioamides or directly participate in cyclization reactions. For example, the reaction of an isothiocyanate with an α-amino acid or its ester can lead to the formation of a thiourea derivative, which can then be cyclized to a thiazolidinone, a key scaffold in medicinal chemistry.

Furthermore, isothiocyanates are known to react with active methylene (B1212753) compounds in the presence of a base to yield various sulfur-containing heterocycles. The reaction of ethyl 2-isothiocyanatoacetate with compounds containing a nucleophilic carbon could provide access to a range of substituted thiazoles, thiophenes, and other related structures.

Exploration as a Reagent in Organic Synthesis

Beyond its role as a precursor for specific heterocyclic systems, ethyl 2-thiocyanatoacetate is a valuable reagent for introducing sulfur and nitrogen functionalities into organic molecules, thereby enabling the construction of complex molecular architectures.

Reagent for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. This dual reactivity makes ethyl 2-thiocyanatoacetate a useful reagent for the formation of both carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

Reaction at the sulfur atom typically leads to the formation of thiocyanates or, upon reduction, thiols. These sulfur-containing intermediates are crucial for the synthesis of a wide array of organosulfur compounds. The nitrogen atom of the thiocyanate group can also participate in nucleophilic attack, particularly after activation, leading to the formation of nitriles or other nitrogen-containing functional groups. This reactivity is fundamental in the construction of nitrogenous heterocycles and other complex nitrogen-containing molecules.

Building Block for Complex Molecules

The ester functionality of ethyl 2-thiocyanatoacetate provides an additional site for chemical modification, further enhancing its utility as a building block in the synthesis of complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters.

This versatility allows for the incorporation of the thiocyanatoacetate moiety into larger molecular frameworks through standard coupling reactions. The ability to introduce both a sulfur-nitrogen functional group and a modifiable ester group makes ethyl 2-thiocyanatoacetate a strategic component in the retrosynthetic analysis of complex target molecules, particularly those with potential pharmaceutical applications.

Enzyme Inhibition Studies (related compounds/mechanisms)

The thiocyanate and thioester moieties present in ethyl 2-thiocyanatoacetate are found in various compounds that have been investigated for their potential as enzyme inhibitors. While direct studies on ethyl 2-thiocyanatoacetate itself are limited in publicly accessible research, the broader classes of thioester derivatives and organic thiocyanates serve as a valuable reference for understanding its potential biological activity.

Investigation of Thioester Derivatives as Enzyme Inhibitors

Thioester derivatives have emerged as a promising class of enzyme inhibitors, targeting a wide range of enzymes with significant biomedical relevance. Research has demonstrated their efficacy against enzymes such as metallo-β-lactamases (MβLs), snake venom phospholipases A2 (PLA2), and histone deacetylases (HDACs).

One area of investigation involves thioesters derived from 2-sulfenyl ethylacetate, which have been synthesized and evaluated for their inhibitory effects on snake venom toxins. mdpi.com Compounds such as Ethyl 2-((4-chlorobenzoyl)thio)acetate, Ethyl 2-((3-nitrobenzoyl)thio)acetate, and Ethyl 2-((4-nitrobenzoyl)thio)acetate have shown inhibitory capacity against PLA2 from Crotalus durissus cumanensis rattlesnake venom. mdpi.com

Another significant application is in combating antibiotic resistance. Mercaptoacetic acid thioester amino acid derivatives have been synthesized and identified as potent inhibitors of metallo-β-lactamases, particularly L1 from Stenotrophomonas maltophilia. nih.gov These enzymes are responsible for bacterial resistance to β-lactam antibiotics. Certain thioesters in this class have demonstrated effective inhibitory activities against other MβLs like NDM-1 and ImiS. nih.gov For instance, some of these derivatives inhibit L1 with IC50 values in the nanomolar to low micromolar range. nih.gov

Furthermore, thioester derivatives of the natural product psammaplin A have been explored as highly potent and selective HDAC inhibitors. nih.gov These compounds have exhibited significant cytotoxicity against various cancer cell lines and potent enzymatic inhibitory activity against recombinant HDAC1. nih.gov Thioester-containing benzoate derivatives isolated from the deep-sea-derived fungus Talaromyces indigoticus have also been identified as potential α-glucosidase inhibitors. mdpi.com

Table 1: Inhibitory Activity of Selected Thioester Derivatives on Various Enzymes

| Compound Class | Target Enzyme | Example Compound | IC50 Value | Reference |

|---|---|---|---|---|

| 2-Sulfenyl Ethylacetate Derivatives | Snake Venom PLA2 | Ethyl 2-((4-chlorobenzoyl)thio)acetate | 132.7 - 305.4 µM | mdpi.com |

| Mercaptoacetic Acid Thioester Amino Acid Derivatives | Metallo-β-lactamase L1 | Compound 5 (specific structure in source) | 18 nM | nih.gov |

| Mercaptoacetic Acid Thioester Amino Acid Derivatives | Metallo-β-lactamase NDM-1 | Compounds 1-4, 7 (specific structures in source) | 12 - 96 µM | nih.gov |

| Thioester-Containing Benzoate Derivatives | α-Glucosidase | Eurothiocin D | 5.4 µM | mdpi.com |

| Thioester-Containing Benzoate Derivatives | α-Glucosidase | Eurothiocin F | 33.6 µM | mdpi.com |

Mechanisms of Enzyme Inhibition (Competitive, Irreversible) Relevant to Related Structures

The mechanisms by which thioester and thiocyanate compounds inhibit enzymes can vary, encompassing competitive, non-competitive, and irreversible inhibition.

Thiocyanate Inhibition: The thiocyanate ion (SCN-) is known to act as a competitive inhibitor for certain enzymes. For example, it inhibits carbonic anhydrase, an enzyme crucial for processes like gastric acid secretion. physiology.orgnih.gov The inhibition is dependent on the concentration of the thiocyanate ion. physiology.org It is also a competitive inhibitor of the thyroid sodium/iodide symporter (NIS), which can affect thyroid function. nih.gov The mechanism often involves the thiocyanate ion binding to the active site of the enzyme, sometimes interacting with metal cofactors like the zinc ion in carbonic anhydrase, thereby preventing the substrate from binding. physiology.org

Thioester Inhibition: Thioester derivatives can act as both reversible and irreversible inhibitors. Some mercaptoacetic acid thioesters have been reported as irreversible inhibitors of the β-lactamase BcII. nih.gov The proposed mechanism involves the enzyme hydrolyzing the thioester, which then delivers mercaptoacetic acid to a metal-coordinating cysteine in the enzyme's active site. nih.gov In the case of metallo-β-lactamase L1 inhibitors, docking studies suggest a binding mode where the carboxylate group of the inhibitor interacts with the two zinc ions in the active site. nih.gov

For other enzymes, the inhibition can be competitive. Arylalkyl isothiocyanates (a related class of organosulfur compounds) have been shown to be potent competitive inhibitors of the oxidation of certain carcinogens in mouse lung microsomes, with very low apparent Ki values. nih.gov The mechanism of inhibition by isothiocyanates can also involve blocking the metabolic activation of carcinogens by altering the enzymes involved in the process. nih.gov

Structure-Activity Relationship Studies for Inhibitory Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of lead compounds. For thioester and thiocyanate derivatives, SAR studies have provided valuable insights into the structural features required for effective enzyme inhibition.

In the study of arylalkyl isothiocyanates as inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism, the length of the alkyl chain was found to be a key determinant of inhibitory potency. nih.gov For instance, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were more potent inhibitors of NNK bioactivation than phenethyl isothiocyanate (PEITC). nih.gov This suggests that the distance between the aromatic ring and the isothiocyanate group influences the interaction with the enzyme's active site.

For thioester-containing benzoate derivatives with α-glucosidase inhibitory activity, the nature of the substituents on the core structure significantly impacts their potency. mdpi.com The presence of an α-d-glucopyranosyl unit was suggested to contribute to a strong inhibitory effect, likely by facilitating interaction with the enzyme. mdpi.com Conversely, SAR analysis of thioester derivatives of psammaplin A initially suggested that modification of the thiol functionality would be detrimental to HDAC potency, but surprisingly, the thioester derivatives themselves were found to be highly potent, indicating a complex SAR. nih.gov

In the case of thioesters derived from 2-sulfenyl ethylacetate inhibiting snake venom PLA₂, it was hypothesized that these compounds could interact with amino acids located in the enzyme's hydrophobic channel. mdpi.com The specific substitutions on the benzoyl ring (e.g., 4-chloro vs. 3-nitro or 4-nitro) influence the IC50 values, although the differences were not statistically significant in the reported study. mdpi.com

Potential in Materials Science Research

Organic thiocyanates and thioesters are valuable intermediates and functional groups in materials science, primarily due to their reactivity and ability to participate in various polymerization and modification reactions. researchgate.netwikipedia.orgwarwick.ac.uk

Precursors for Polymer Synthesis

Compounds containing thioester or thiocyanate functionalities can be utilized as monomers or precursors in polymer synthesis. Thioesters, in particular, have been incorporated into polymers through various techniques, including free radical polymerization (FRP) and reversible deactivation radical polymerization (RDRP). warwick.ac.uk

Monomers containing pendant thioester groups, such as 2-(acetylthio)ethyl methacrylate (AcSEMA), can be copolymerized with other monomers to create functional polymers. warwick.ac.uk These thioester groups can later be hydrolyzed to yield free thiols, which are useful for applications like forming gold nanoclusters or for bioconjugation. warwick.ac.uk

While direct polymerization of ethyl 2-thiocyanatoacetate is not widely documented, the thiocyanate group's reactivity makes it a potential candidate for polymerization reactions. Concentrated aqueous solutions of inorganic thiocyanates, such as calcium thiocyanate, have been used as solvents for the polymerization of unsaturated compounds like methyl methacrylate and acrylonitrile, leading to high molecular weight polymers. google.com Organic thiocyanates can also be used in the synthesis of more complex structures, including heterocyclic and polycyclic derivatives. nih.gov The thiocyanate group can be transformed into other sulfur-containing moieties, offering a route to a variety of functional polymers. nih.govmdpi.com

Incorporation into Advanced Materials Architectures

The incorporation of thiocyanate and thioester groups into polymer backbones or as side chains can impart unique properties to the resulting materials. Thioester functional groups are of interest for creating responsive or (bio)degradable polymers. warwick.ac.uk The thioester linkage can be cleaved under specific conditions, allowing for controlled degradation or the release of attached molecules.

The thiocyanate group is a versatile ligand in coordination chemistry and can be used to build advanced material architectures like coordination polymers. mdpi.comacs.orgnih.gov For example, silver(I) thiocyanate complexes have been synthesized to form two-dimensional coordination polymers. mdpi.com The ability of the thiocyanate anion to act as a bridging ligand, connecting multiple metal centers, allows for the construction of extended networks with potentially interesting electronic, optical, or catalytic properties. mdpi.comacs.org Inorganic metal thiocyanates are also being explored as catalysts for various reactions. acs.org The presence of such functionalities within a polymer matrix could lead to the development of novel catalytic or functional materials.

Furthermore, post-polymerization modification of polymers containing thioester groups is a powerful strategy for creating advanced materials. These groups can react with thiols, azides, or amines through ligation, amidation, or exchange reactions, allowing for the attachment of biomolecules, drugs, or other functional units. warwick.ac.uk

Future Directions and Research Perspectives

Development of Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways for the synthesis of ethyl 2-thiocyanatoacetate is a key area of future research. While traditional methods for preparing organic thiocyanates exist, there is a continuous drive for more efficient, selective, and environmentally benign processes.

Future investigations are anticipated to focus on the design and application of novel catalytic systems. This includes the exploration of transition metal catalysts, which have shown promise in facilitating C–S bond formation. rsc.org The development of catalysts that can mediate the direct thiocyanation of suitable precursors under mild conditions would represent a significant step forward. Furthermore, the use of organocatalysis presents another promising avenue, potentially offering metal-free and more sustainable synthetic routes.

Recent advancements in the synthesis of organic thiocyanates have highlighted methods that could be adapted for ethyl 2-thiocyanatoacetate. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. organic-chemistry.org Additionally, the use of alternative, non-toxic cyanide sources, such as hexacyanoferrates, in mechanochemical or biphasic systems, offers a safer and more sustainable approach to thiocyanation. rsc.org

Table 1: Emerging Catalytic Strategies for Thiocyanate (B1210189) Synthesis

| Catalytic Approach | Potential Advantages for Ethyl 2-Thiocyanatoacetate Synthesis |

|---|---|

| Transition Metal Catalysis | High efficiency and selectivity in C-S bond formation. rsc.org |

| Organocatalysis | Metal-free, potentially more sustainable, and milder reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. organic-chemistry.org |

| Mechanochemistry | Solvent-free or reduced solvent usage, enhanced safety with non-toxic cyanide sources. rsc.org |

Advanced Spectroscopic and Computational Approaches for Mechanistic Studies

A deeper understanding of the reaction mechanisms involving ethyl 2-thiocyanatoacetate is crucial for optimizing existing synthetic methods and designing new applications. Advanced spectroscopic and computational techniques are expected to play a pivotal role in these investigations.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D and 3D techniques, can provide detailed structural information and insights into reaction intermediates and transition states. resolvemass.ca Combining NMR with high-resolution mass spectrometry (MS) can offer a powerful strategy for identifying and characterizing transient species in complex reaction mixtures. nih.gov This integrated approach can help to elucidate the intricate steps of reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.gov Such computational studies can provide valuable insights that complement experimental findings, aiding in the rational design of more efficient catalysts and reaction conditions. For instance, computational models have been employed to study the electrochemical oxidation of the thiocyanate anion, providing a basis for understanding its reactivity. researchgate.net

Table 2: Advanced Techniques for Mechanistic Elucidation

| Technique | Application in Studying Ethyl 2-Thiocyanatoacetate Reactions |

|---|---|

| Advanced NMR Spectroscopy | Structural elucidation of intermediates and products; kinetic studies. resolvemass.ca |

| High-Resolution Mass Spectrometry | Identification of transient species and reaction byproducts. nih.gov |

| Computational Chemistry (DFT) | Modeling reaction pathways, calculating energetic profiles, and predicting molecular structures. nih.govnih.gov |

Expanding the Scope of Synthetic Applications

Ethyl 2-thiocyanatoacetate is a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. Future research will likely focus on expanding its synthetic utility to access a wider range of complex and biologically active molecules.

A primary area of interest is the use of ethyl 2-thiocyanatoacetate in the synthesis of novel thiazole (B1198619) derivatives. organic-chemistry.orgnih.govresearchgate.net Thiazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. By reacting ethyl 2-thiocyanatoacetate with various substrates, chemists can construct diverse thiazole scaffolds for drug discovery and development. The cyclization of α-thiocyanatoketones is a known route to thiazoles, and exploring the reactivity of ethyl 2-thiocyanatoacetate in similar transformations is a promising research direction. researchgate.net